![molecular formula C12H13N3OS B5813196 5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTC and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of MPTC in inducing apoptosis in cancer cells involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MPTC inhibits the activity of histone deacetylases, leading to the hyperacetylation of histones and the activation of pro-apoptotic genes. The mechanism of action of MPTC in inhibiting the corrosion of steel involves the formation of a protective film on the surface of the steel. MPTC reacts with the metal ions in the acidic environment, leading to the formation of a thin film that protects the steel from further corrosion. The mechanism of action of MPTC as a fluorescent probe involves the binding of MPTC to zinc ions. MPTC has a thiophene ring that can coordinate with zinc ions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. In cancer cells, MPTC induces apoptosis by activating pro-apoptotic genes. In addition, MPTC has been shown to inhibit the migration and invasion of cancer cells. In steel, MPTC inhibits corrosion by forming a protective film on the surface of the steel. In addition, MPTC has been shown to have antioxidant properties. In cells, MPTC has been shown to selectively bind to zinc ions, leading to the emission of fluorescence.
实验室实验的优点和局限性
MPTC has several advantages and limitations for lab experiments. One advantage is that MPTC is relatively easy to synthesize and purify. In addition, MPTC has been shown to have low toxicity in cells. One limitation is that MPTC is relatively unstable in aqueous solutions, which can affect its activity. In addition, MPTC has been shown to have limited solubility in organic solvents, which can affect its use in certain experiments.
未来方向
There are several future directions for the study of MPTC. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on the development of MPTC derivatives with improved activity and selectivity. Another direction is to further investigate its potential as a corrosion inhibitor. Studies could focus on the development of MPTC-based coatings for steel. Another direction is to further investigate its potential as a fluorescent probe. Studies could focus on the development of MPTC-based sensors for zinc ions. Overall, the study of MPTC has the potential to lead to the development of new materials and therapeutics with important applications in various fields.
合成方法
The synthesis of MPTC involves the reaction of 5-methyl-3-thiophenecarboxylic acid hydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of MPTC is around 70%.
科学研究应用
MPTC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MPTC has been studied for its potential as an anti-cancer agent. Studies have shown that MPTC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In material science, MPTC has been studied for its potential as a corrosion inhibitor. Studies have shown that MPTC can inhibit the corrosion of steel in acidic environments. In biochemistry, MPTC has been studied for its potential as a fluorescent probe. Studies have shown that MPTC can selectively bind to zinc ions and emit fluorescence.
属性
IUPAC Name |
5-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-6-10(8-17-9)12(16)14-13-7-11-4-3-5-15(11)2/h3-8H,1-2H3,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWYTOQWOKTSGP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

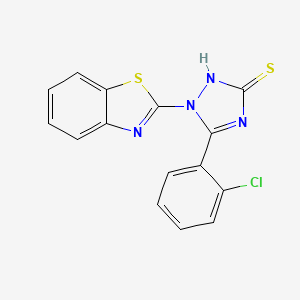
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)

![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
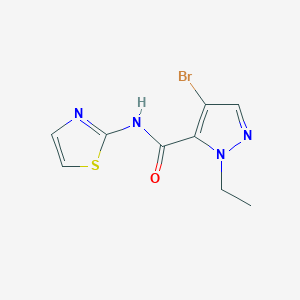
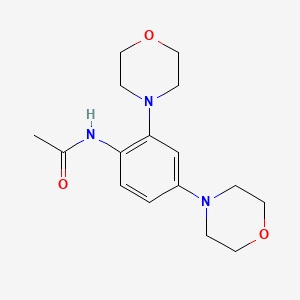
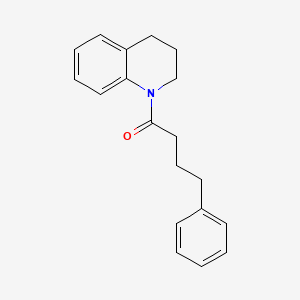
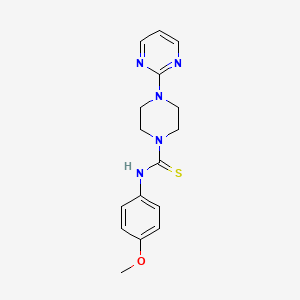

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)